2,3,3,3-Tetrafluoropropanoyl bromide
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Overview
Description
2,3,3,3-Tetrafluoropropanoyl bromide is a chemical compound with the molecular formula C3Br2F4O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of bromine and fluorine atoms, which contribute to its reactivity and versatility in chemical reactions .
Preparation Methods
The synthesis of 2,3,3,3-tetrafluoropropanoyl bromide typically involves the reaction of 2,3,3,3-tetrafluoropropanoic acid with bromine or bromine-containing reagents. The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using specialized equipment to handle the reactive nature of bromine and fluorine compounds .
Chemical Reactions Analysis
2,3,3,3-Tetrafluoropropanoyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,3,3,3-tetrafluoropropanoic acid and hydrogen bromide.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
2,3,3,3-Tetrafluoropropanoyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s reactivity makes it useful in modifying biological molecules for research purposes.
Medicine: It can be used in the synthesis of pharmaceuticals, especially those requiring fluorinated intermediates.
Mechanism of Action
The mechanism by which 2,3,3,3-tetrafluoropropanoyl bromide exerts its effects involves its ability to react with various nucleophiles. The presence of highly electronegative fluorine atoms increases the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
2,3,3,3-Tetrafluoropropanoyl bromide can be compared with other similar compounds, such as:
2,3,3,3-Tetrafluoropropanoyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
2-Bromo-3,3,3-trifluoropropene: Contains a double bond and one less fluorine atom.
2,2,3,3-Tetrafluoro-1-propanol: An alcohol derivative with similar fluorine content.
The uniqueness of this compound lies in its specific reactivity due to the presence of both bromine and fluorine atoms, making it a valuable compound in various chemical syntheses and applications.
Properties
CAS No. |
61444-66-4 |
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Molecular Formula |
C3HBrF4O |
Molecular Weight |
208.94 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoropropanoyl bromide |
InChI |
InChI=1S/C3HBrF4O/c4-2(9)1(5)3(6,7)8/h1H |
InChI Key |
ROEJWJRJEMOALT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Br)(C(F)(F)F)F |
Origin of Product |
United States |
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